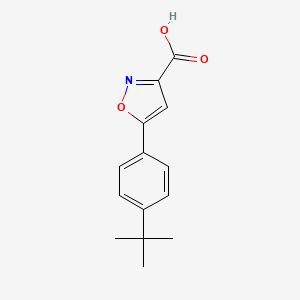

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and eco-friendliness .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 3-(tert-Butyl)isoxazole-5-carboxylic acid

- 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester

- 5-(4-tert-Butoxycarbonylamino-phenyl)isoxazole-3-carboxylic acid

Comparison: 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid stands out due to its unique tert-butyl group, which can influence its biological activity and chemical reactivity. Compared to other isoxazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific therapeutic applications .

Biological Activity

5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity against various cancer cell lines.

Chemical Structure and Synthesis

The compound features an isoxazole ring substituted with a tert-butyl group and a phenyl moiety. Its molecular formula is C14H17N1O3 with a molecular weight of approximately 247.29 g/mol. The synthesis typically involves the reaction of 4-tert-butylphenylhydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired isoxazole derivative.

Anticancer Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated several isoxazole derivatives, including related compounds, for their anticancer activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines using the MTS assay.

Key Findings:

- Cytotoxicity: Compounds similar to this compound showed IC50 values ranging from 2.3 µM to over 40 µM against different cancer cell lines, indicating selective toxicity towards cancer cells compared to normal cells .

- Mechanism of Action: The mechanism involves cell cycle arrest in the G0/G1 phase, as evidenced by increased levels of retinoblastoma (Rb) protein and decreased cyclin-dependent kinase (CDK4) levels in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | Huh7 | 2.3 | G0/G1 arrest |

| 5r | HepG2 | 3.8 | G0/G1 arrest |

| 5t | SNU475 | 8.5 | G0/G1 arrest |

Antioxidant Activity

In addition to anticancer properties, some studies have reported antioxidant activities associated with isoxazole derivatives. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies

-

Cytotoxic Evaluation Against Cancer Cell Lines:

A series of related isoxazole derivatives were synthesized and tested against various cancer cell lines. For instance, compound 2d demonstrated an IC50 value of approximately 15.48 µg/mL against HeLa cells, showcasing its potential as an effective anticancer agent . -

In Vivo Studies:

Further investigations into the in vivo efficacy of these compounds revealed their ability to inhibit tumor growth in animal models, indicating promising therapeutic potential for future clinical applications .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

5-(4-tert-butylphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(13(16)17)15-18-12/h4-8H,1-3H3,(H,16,17) |

InChI Key |

SVNYNAUSLYAXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.